Chemical structure and properties of 2-Methanesulfonylpropan-1-amine
Chemical structure and properties of 2-Methanesulfonylpropan-1-amine
An In-depth Technical Guide to 2-Methanesulfonylpropan-1-amine
Abstract
This technical guide provides a comprehensive overview of 2-Methanesulfonylpropan-1-amine (CAS No: 786598-78-5), a bifunctional organic molecule incorporating a primary amine and a methyl sulfone group. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of the molecule's chemical structure, physicochemical properties, and potential utility. While this compound is commercially available, detailed experimental data in peer-reviewed literature is scarce. Therefore, this guide synthesizes available data from chemical suppliers with robust, theoretically predicted properties and plausible synthetic and reactive pathways grounded in established chemical principles. We will explore its structural characteristics, predicted spectroscopic signatures, a proposed synthetic methodology, reactivity profile, safety considerations, and potential applications as a building block in medicinal chemistry and materials science.
Chemical Identity and Structure
2-Methanesulfonylpropan-1-amine is a structurally unique aliphatic amine. The presence of a primary amine offers a key nucleophilic and basic center for chemical modification, while the methyl sulfone group, a known bioisostere for other functionalities, imparts polarity and hydrogen bond accepting capabilities.
Nomenclature and Identifiers
The compound is identified by several names and registry numbers, ensuring unambiguous reference in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | 2-Methanesulfonylpropan-1-amine | - |
| CAS Number | 786598-78-5 | [1] |
| Molecular Formula | C₄H₁₁NO₂S | [1] |
| Molecular Weight | 137.20 g/mol | [1] |
| Synonyms | 2-Methanesulfonyl-propylamine | [1] |
| SMILES | CC(CN)S(=O)(=O)C | [1] |
| InChIKey | PXTJZUBIUFLKMD-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure features a propane backbone with a primary amine (-NH₂) at the C1 position and a methanesulfonyl (-SO₂CH₃) group at the C2 position. This arrangement creates a chiral center at the C2 carbon.
Caption: Proposed synthetic workflow for 2-Methanesulfonylpropan-1-amine.
Step-by-Step Methodology
-
Protection of the Amine:
-
Dissolve Alaninol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor completion by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-Alaninol.
-
-
Activation of the Hydroxyl Group:
-
Dissolve Boc-Alaninol (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir at 0 °C for 2-4 hours. The hydroxyl group is converted to a good leaving group (mesylate).
-
Work up by washing with cold water and brine, then dry and concentrate to obtain the crude mesylate, which is often used directly in the next step.
-
-
Introduction of the Thioether:
-
Dissolve the crude mesylate in an aprotic polar solvent like DMF.
-
Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise at room temperature.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours until TLC indicates consumption of the starting material.
-
Cool, pour into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
-
Oxidation to the Sulfone:
-
Dissolve the resulting thioether intermediate in DCM or a mixture of DCM/Methanol.
-
Cool to 0 °C and add meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® portion-wise. The use of at least two equivalents ensures full oxidation of the sulfide to the sulfone.
-
Stir at room temperature overnight.
-
Quench the reaction with a solution of sodium thiosulfate, wash with sodium bicarbonate solution, dry, and concentrate. Purify by column chromatography to yield the Boc-protected sulfone.
-
-
Deprotection to Yield Final Product:
-
Dissolve the purified Boc-protected sulfone in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-3 hours.
-
Concentrate the solvent in vacuo. If an HCl salt is formed, it can be triturated with ether to yield a solid. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction.
-
Spectroscopic Characterization (Predicted)
No published spectra are available for 2-Methanesulfonylpropan-1-amine. The following data is predicted based on established principles of NMR, IR, and Mass Spectrometry.
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.10 | m | 1H | CH -SO₂ | Deshielded by adjacent sulfone group. |
| ~2.95 | s | 3H | SO₂-CH₃ | Singlet, deshielded by the sulfone group. |
| ~2.85 | dd | 1H | CH H-NH₂ | Diastereotopic proton, coupled to CH and geminal proton. |
| ~2.70 | dd | 1H | CH H-NH₂ | Diastereotopic proton, coupled to CH and geminal proton. |
| ~1.60 | br s | 2H | NH₂ | Broad singlet, exchangeable with D₂O. [3] |
| ~1.35 | d | 3H | CH-CH₃ | Doublet due to coupling with the adjacent CH proton. |
¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~60.0 | C H-SO₂ | Carbon bearing the electron-withdrawing sulfone group. |
| ~45.0 | C H₂-NH₂ | Carbon attached to the nitrogen atom. |
| ~41.5 | SO₂-C H₃ | Methyl carbon of the sulfone group. |
| ~14.0 | CH-C H₃ | Aliphatic methyl group. |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3370 & 3290 | Medium, Sharp | N-H stretch | Asymmetric and symmetric stretches for a primary amine. [3][4] |
| 2970-2850 | Medium | C-H stretch | Aliphatic C-H bonds. |
| 1610 | Medium | N-H bend (scissoring) | Characteristic for primary amines. [4][5] |
| 1310 | Strong | S=O stretch | Asymmetric stretch of the sulfone group. |
| 1135 | Strong | S=O stretch | Symmetric stretch of the sulfone group. |
| 1200 | Medium-Weak | C-N stretch | Aliphatic amine C-N bond vibration. [4] |
Mass Spectrometry (EI)
| m/z | Proposed Fragment |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 107 | [M - CH₂NH₂]⁺ |
| 79 | [CH₃SO₂]⁺ |
| 58 | [M - SO₂CH₃]⁺ |
| 30 | [CH₂NH₂]⁺ (Base Peak) |
Reactivity and Potential Applications
The dual functionality of 2-Methanesulfonylpropan-1-amine dictates its chemical behavior and makes it a potentially valuable building block.
Caption: Key reactivity pathways and property influences for the molecule.
Reactivity of the Amine Group
The primary amine is the main reactive center. It is a moderately strong base and a good nucleophile.
-
Salt Formation: It will readily react with acids to form ammonium salts, which can be useful for purification or modifying physical properties.
-
Amide and Sulfonamide Synthesis: It can be acylated with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. This is a cornerstone reaction for incorporating the molecule into larger structures.
-
N-Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines is a common side reaction that must be controlled. [6]* Reductive Amination: It can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield secondary or tertiary amines.
Role of the Methanesulfonyl Group
The sulfone group is generally chemically inert under common synthetic conditions. Its primary role is to influence the molecule's physical and biological properties.
-
Polarity and Solubility: The sulfone is a highly polar group that can increase the water solubility of a parent molecule.
-
Bioisosterism: In medicinal chemistry, the methanesulfonamide group is a well-known bioisostere for other functional groups, potentially improving pharmacokinetic properties like absorption and metabolism while maintaining biological activity. [7]The methanesulfonyl group itself can act as a hydrogen bond acceptor, influencing drug-receptor interactions.
Potential Applications in Drug Discovery
Given the prevalence of sulfonamide and amine functionalities in pharmaceuticals, 2-Methanesulfonylpropan-1-amine is a promising scaffold. [8][9]It could serve as a key intermediate for synthesizing novel therapeutic agents, particularly kinase inhibitors, antivirals, or antibacterial agents where the specific spatial arrangement of the amine and sulfone is desired. [7][10]
Safety and Handling
Based on supplier safety data, 2-Methanesulfonylpropan-1-amine is classified as a hazardous chemical.
-
GHS Classification: Corrosive (GHS05) and Harmful (GHS07). [1]* Hazard Statements: H314 - Causes severe skin burns and eye damage; H335 - May cause respiratory irritation. [1]* UN Number: 2735 (Class 8, Packing Group II). [1] Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [11][12]* In case of Contact:
-
Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [11] * Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [11] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. [1][11]
-
Conclusion
2-Methanesulfonylpropan-1-amine is a valuable, albeit under-characterized, chemical building block. Its combination of a reactive primary amine and a polar, stable methanesulfonyl group provides a unique scaffold for synthetic chemistry. While a lack of published experimental data necessitates reliance on prediction and chemical intuition, this guide provides a solid foundation for its use. The proposed synthetic route is robust, and the predicted reactivity and spectroscopic profiles offer a reliable starting point for laboratory work. Its potential application in medicinal chemistry as a fragment for developing novel therapeutics is particularly noteworthy, warranting further investigation by the scientific community.
References
-
UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]
-
PubChemLite. 2-methanesulfonylpropan-1-amine (C4H11NO2S). [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link]
-
University of Illinois. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]
-
PubMed. Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as Potent TRPV1 Antagonists. [Link]
-
Google Patents. A method of concomitant therapeutic treatment of a Subject. [Link]
-
PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 2-methanesulfonylpropan-1-amine (C4H11NO2S) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research could enable assembly line synthesis of prevalent amine-containing drugs | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]
- 10. Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. enamine.enamine.net [enamine.enamine.net]
